Difluoroagomelatine
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Overview
Description
Difluoroagomelatine is a synthetic organic compound with the molecular formula C15H15F2NO2. It is a derivative of agomelatine, a well-known antidepressant. This compound is characterized by the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoroagomelatine typically involves the introduction of fluorine atoms into the agomelatine structure. One common method is the fluorination of agomelatine using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts. These reagents are effective for converting alcohols to alkyl fluorides and aldehydes and ketones to gem-difluorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Difluoroagomelatine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may yield this compound alcohols .
Scientific Research Applications
Difluoroagomelatine has several scientific research applications, including:
Mechanism of Action
Difluoroagomelatine exerts its effects through a combination of agonist activity at melatonin receptors (MT1 and MT2) and antagonist activity at serotonin (5-HT2C) receptors. This dual action helps regulate circadian rhythms and mood. The presence of fluorine atoms enhances its binding affinity and efficacy compared to agomelatine .
Comparison with Similar Compounds
Similar Compounds
Agomelatine: The parent compound, which lacks the fluorine atoms.
Fluoroagomelatine: A similar compound with a single fluorine atom.
Trifluoroagomelatine: A compound with three fluorine atoms.
Uniqueness
Difluoroagomelatine is unique due to its specific fluorination pattern, which enhances its chemical stability, binding affinity, and biological activity compared to other fluorinated derivatives of agomelatine .
Properties
Molecular Formula |
C15H15F2NO2 |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
2,2-difluoro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H15F2NO2/c1-20-12-6-5-10-3-2-4-11(13(10)9-12)7-8-18-15(19)14(16)17/h2-6,9,14H,7-8H2,1H3,(H,18,19) |
InChI Key |
UTLRQLQDJLNKNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C(F)F)C=C1 |
Origin of Product |
United States |
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